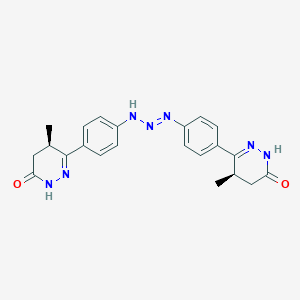
Levosimendan Triazene Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levosimendan Triazene Impurity is a chemical compound related to Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure. Levosimendan increases calcium sensitivity to myocytes by binding to troponin C in a calcium-dependent manner, enhancing contractility without raising calcium levels .
Chemical Reactions Analysis
Levosimendan Triazene Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
Levosimendan Triazene Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Levosimendan and its related compounds . Additionally, it is used in the development and validation of analytical methods for quality control in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of Levosimendan Triazene Impurity is closely related to that of Levosimendan. Levosimendan increases calcium sensitivity to myocytes by binding to troponin C in a calcium-dependent manner, which enhances contractility without raising calcium levels . It also relaxes vascular smooth muscle by opening adenosine triphosphate-sensitive potassium channels . The molecular targets and pathways involved include troponin C and potassium channels, which play crucial roles in its pharmacological effects.
Comparison with Similar Compounds
Levosimendan Triazene Impurity can be compared with other similar compounds such as milrinone and dobutamine. Unlike Levosimendan, milrinone and dobutamine increase intracellular calcium levels, which can lead to increased myocardial oxygen consumption and potential adverse effects . Levosimendan’s unique mechanism of action, which enhances contractility without raising calcium levels, differentiates it from these other inotropic agents . Other similar compounds include phosphodiesterase inhibitors and catecholamines, which have different pharmacological profiles and clinical applications .
Properties
Molecular Formula |
C22H23N7O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4R)-4-methyl-3-[4-[2-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]iminohydrazinyl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H23N7O2/c1-13-11-19(30)25-27-21(13)15-3-7-17(8-4-15)23-29-24-18-9-5-16(6-10-18)22-14(2)12-20(31)26-28-22/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)(H,25,30)(H,26,31)/t13-,14-/m1/s1 |
InChI Key |
WUKCSYFINAWYJA-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=NC3=CC=C(C=C3)C4=NNC(=O)C[C@H]4C |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=NC3=CC=C(C=C3)C4=NNC(=O)CC4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


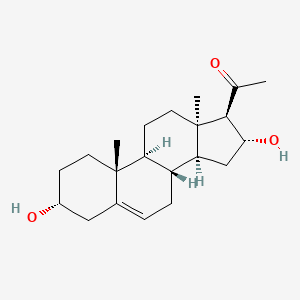
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
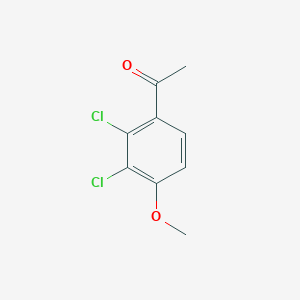
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)

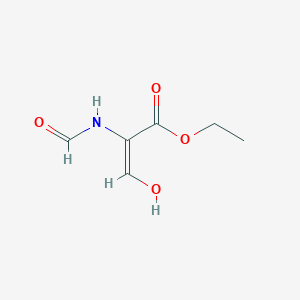
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
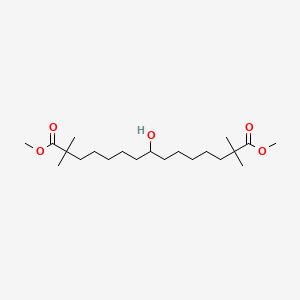
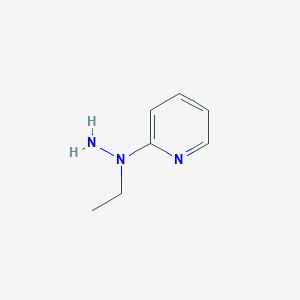
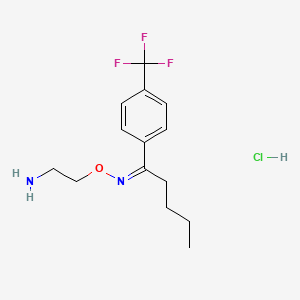
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
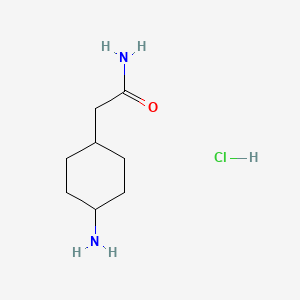
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
